1-[(4-Bromophenyl)methyl]piperidin-4-amine
Overview
Description
1-[(4-Bromophenyl)methyl]piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound is characterized by the presence of a bromophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]piperidin-4-amine typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include substituted piperidine derivatives, N-oxides, and reduced phenyl derivatives.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
4-Bromobenzylamine: A compound with a bromophenyl group attached to an amine.
N-Benzylpiperidine: A piperidine derivative with a benzyl group attached to the nitrogen atom.
Uniqueness: 1-[(4-Bromophenyl)methyl]piperidin-4-amine is unique due to the presence of both the bromophenyl group and the piperidine ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPNUBVUABSUEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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